molecular formula C19H21N5O B2849435 1-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-phenethylurea CAS No. 2034299-38-0

1-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-phenethylurea

Cat. No. B2849435
CAS RN: 2034299-38-0
M. Wt: 335.411
InChI Key: JUKKQXFBSGAXAX-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups including a pyrazole ring, a pyridine ring, and a urea linkage . Pyrazole is a five-membered heterocyclic compound containing two nitrogen atoms . Pyridine is a six-membered heterocyclic compound with one nitrogen atom . Urea is a functional group consisting of a carbonyl group flanked by two amine groups .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups in the molecule. The pyrazole and pyridine rings are likely to contribute to the rigidity of the molecule, while the urea linkage could introduce some flexibility .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The pyrazole and pyridine rings might undergo electrophilic substitution reactions . The urea linkage could react with various reagents depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of nitrogen in the pyrazole and pyridine rings might increase its polarity, affecting its solubility in different solvents .

Scientific Research Applications

Antimicrobial Activity

Pyrazoline derivatives, such as the compound , have been studied for their antimicrobial properties. The nitrogen-based hetero-aromatic ring structure of pyrazolines is known to exhibit significant antibacterial and antifungal activities . This makes them potential candidates for developing new antimicrobial agents that could be more effective against resistant strains of bacteria and fungi.

Anti-inflammatory and Antidepressant Effects

The pyrazoline nucleus is also associated with anti-inflammatory and antidepressant effects. These properties are particularly important in the development of new therapeutic agents for treating chronic inflammatory diseases and mood disorders . Research in this area focuses on understanding the mechanisms by which these compounds exert their effects and optimizing their safety and efficacy.

Antioxidant Properties

Oxidative stress is a common pathway leading to various diseases. Pyrazoline derivatives have shown potential as antioxidants, which can neutralize reactive oxygen species (ROS) and reduce oxidative damage in cells . This application is crucial in the prevention and treatment of diseases where oxidative stress plays a key role, such as neurodegenerative disorders.

Antitumor Activities

The compound’s structure suggests it may have antitumor activities. Research into pyrazoline derivatives has indicated their potential in combating cancer by inducing apoptosis in cancer cells and inhibiting tumor growth . Further studies are needed to explore the full potential of these compounds in oncology.

Enzyme Inhibition

Pyrazoline derivatives have been reported to inhibit enzymes like acetylcholinesterase (AchE), which is vital for nerve pulse transmission . Inhibiting AchE can lead to therapeutic effects in conditions like Alzheimer’s disease, where AchE activity is dysregulated.

Organic Synthesis

The compound’s structure allows it to be used in organic synthesis, particularly in transformations involving organoboron compounds. It can be utilized in catalytic protodeboronation, a valuable transformation in organic chemistry that enables the formal anti-Markovnikov hydromethylation of alkenes . This application is significant for the synthesis of complex organic molecules and pharmaceuticals.

Mechanism of Action

Target of Action

The primary target of this compound is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway . Since NAD+ plays a pivotal role in many biological processes including metabolism and aging, activation of NAMPT is an attractive therapeutic target for treatment of diverse array of diseases .

Mode of Action

The compound acts as a potent activator of NAMPT . It interacts with NAMPT, enhancing its activity and thereby increasing the production of NAD+. This results in the modulation of various biological processes that are dependent on NAD+, including cellular metabolism and aging processes .

Biochemical Pathways

The compound primarily affects the NAD+ salvage pathway by activating NAMPT . This leads to an increase in the production of NAD+, a crucial coenzyme in redox reactions. The increased availability of NAD+ can then influence various downstream effects, such as enhancing cellular metabolism, promoting DNA repair, and modulating aging processes .

Pharmacokinetics

This suggests that the compound has been designed to minimize potential drug-drug interactions and improve its bioavailability .

Result of Action

The activation of NAMPT and the subsequent increase in NAD+ production can have several molecular and cellular effects. These include enhanced cellular metabolism, promotion of DNA repair mechanisms, and modulation of aging processes . The exact effects would depend on the specific cellular context and the status of other interacting pathways.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for this compound could involve exploring its potential uses, optimizing its synthesis, and studying its properties in more detail .

properties

IUPAC Name

1-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c1-24-18(10-12-23-24)17-8-7-16(13-21-17)14-22-19(25)20-11-9-15-5-3-2-4-6-15/h2-8,10,12-13H,9,11,14H2,1H3,(H2,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUKKQXFBSGAXAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-phenethylurea

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